1H-Imidazole, 5-methyl-1-pentyl
CAS No.: 144748-29-8
Cat. No.: VC16836358
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144748-29-8 |
|---|---|
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | 5-methyl-1-pentylimidazole |
| Standard InChI | InChI=1S/C9H16N2/c1-3-4-5-6-11-8-10-7-9(11)2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | VNGZUUNTYHPODP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C=NC=C1C |
Introduction
Structural and Chemical Identity
1H-Imidazole, 5-methyl-1-pentyl, belongs to the imidazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The compound’s IUPAC name derives from its substitution pattern: a pentyl group (-C₅H₁₁) at the 1-position and a methyl group (-CH₃) at the 5-position of the imidazole ring . The molecular formula C₉H₁₆N₂ corresponds to a monoisotopic mass of 152.13100 Da, as calculated from its exact mass .
The InChIKey identifier VNGZUUNTYHPODP-UHFFFAOYSA-N provides a unique digital representation of its structure, enabling precise chemical database searches . Tautomerism, a hallmark of imidazoles, is theoretically possible but constrained in this derivative due to the steric and electronic effects of the bulky pentyl substituent.
Physicochemical Properties
Molecular and Electronic Characteristics
The compound’s logP (partition coefficient) value, estimated at approximately 2.45, suggests moderate lipophilicity, which correlates with enhanced membrane permeability in biological systems . This property is critical for drug candidates targeting intracellular pathways. The polar surface area (PSA) of 28.68 Ų indicates limited hydrogen-bonding capacity, potentially influencing its solubility and pharmacokinetic behavior .
Chromatographic Behavior
Gas chromatography (GC) data reveal distinct retention indices (RI) for 1H-imidazole, 5-methyl-1-pentyl, depending on the stationary phase:
| Column Type | Active Phase | Temperature (°C) | Retention Index (I) | Reference |
|---|---|---|---|---|
| Capillary (non-polar) | OV-101 | 110 | 1380 | Golovnya et al., 1992 |
| Capillary (polar) | PEG-40M/KF | 170 | 2083 | Golovnya et al., 1992 |
Synthesis and Analytical Characterization
Spectroscopic Identification
1H NMR spectra would exhibit characteristic signals:
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A singlet near δ 2.30 ppm for the methyl group at C-5.
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Multiplet resonances between δ 0.80–1.60 ppm for the pentyl chain’s methylene and terminal methyl protons.
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Deshielded aromatic protons at C-2 and C-4 appearing as singlets near δ 7.00 ppm .
Mass spectral fragmentation patterns would likely include a base peak at m/z 152 (molecular ion) and cleavage products corresponding to the loss of the pentyl group (m/z 81) .
Applications and Future Directions
Analytical Reference Standard
The compound’s well-defined GC retention indices make it a candidate for calibrating chromatographic systems, particularly in forensic toxicology or environmental monitoring .
Drug Discovery Scaffold
The imidazole core’s versatility enables derivatization at multiple positions. Future studies could explore:
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Sulfonation or phosphorylation to enhance water solubility.
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Hybridization with bioactive moieties (e.g., benzothiazoles) to target specific oncoproteins .
Agricultural Chemistry
Imidazole derivatives are employed as fungicides and herbicides. The pentyl chain’s hydrophobicity in 1H-imidazole, 5-methyl-1-pentyl, may improve foliar adhesion and rainfastness in crop protection formulations.
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